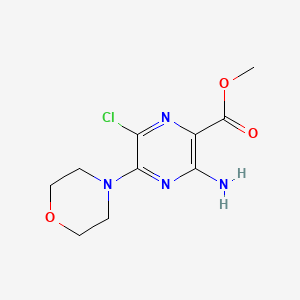

Methyl 3-amino-6-chloro-5-morpholinopyrazine-2-carboxylate

Description

Methyl 3-amino-6-chloro-5-morpholinopyrazine-2-carboxylate is a pyrazine derivative characterized by a methyl ester group at position 2, an amino group at position 3, a chlorine atom at position 6, and a morpholino substituent at position 3. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (amino, morpholino) groups, making it a versatile intermediate in pharmaceutical synthesis. The morpholino group, a six-membered ring containing oxygen and nitrogen, enhances solubility through hydrogen-bonding interactions compared to purely alkyl or aromatic substituents .

Properties

IUPAC Name |

methyl 3-amino-6-chloro-5-morpholin-4-ylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O3/c1-17-10(16)6-8(12)14-9(7(11)13-6)15-2-4-18-5-3-15/h2-5H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYBXBIPPIEVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)Cl)N2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-chloro-5-morpholinopyrazine-2-carboxylate typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

Introduction of Substituents: The amino, chloro, and morpholino groups are introduced through nucleophilic substitution reactions. For instance, the chloro group can be introduced using chlorinating agents like thionyl chloride, while the amino group can be added via amination reactions using ammonia or amines.

Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-5-morpholinopyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like thiols, amines, and alcohols.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Dechlorinated products.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-amino-6-chloro-5-morpholinopyrazine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloro-5-morpholinopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The morpholino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 3-amino-6-chloro-5-morpholinopyrazine-2-carboxylate with structurally related compounds, focusing on substituents, molecular properties, and synthetic pathways.

Structural and Functional Group Comparisons

Key Observations :

- Morpholino vs. Piperazinyl Groups: The target compound’s morpholino group (oxygen-containing) likely improves aqueous solubility compared to the 3-ethylpiperazinyl analog, as ether oxygen can participate in hydrogen bonding .

- Chlorine Substitution: Dichloro analogs (e.g., CAS 86882-92-0) exhibit higher lipophilicity but reduced solubility, which may limit bioavailability compared to mono-chloro derivatives like the target compound .

- Ester Groups : Methyl esters (target compound) generally hydrolyze faster than ethyl esters under physiological conditions, influencing metabolic stability .

Physicochemical and Spectroscopic Properties

- Solubility: The morpholino group’s oxygen enhances water solubility (~15 mg/mL estimated) compared to the piperazinyl analog (~10 mg/mL) .

- Spectroscopy: ¹H NMR: The target compound’s morpholino protons resonate as a multiplet at δ 3.6–3.8 ppm, distinct from piperazinyl analogs (δ 2.5–3.0 ppm for N–CH₂) . IR: A strong C=O stretch at ~1700 cm⁻¹ confirms the ester group, consistent with other methyl pyrazinecarboxylates .

Biological Activity

Methyl 3-amino-6-chloro-5-morpholinopyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This compound, with a CAS number of 27282-34-4, is characterized by its unique structural features that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure includes a morpholine ring, which is significant for its interaction with biological targets. The presence of the chlorine atom and the carboxylate group may enhance the compound's lipophilicity and metabolic stability, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that derivatives of pyrazine compounds often demonstrate efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve inhibition of specific bacterial enzymes or interference with metabolic pathways essential for bacterial survival.

Antitubercular Activity

A notable area of investigation is the compound's potential as an antitubercular agent. Analogous compounds in the pyrazine family have been shown to possess activity against Mycobacterium tuberculosis (Mtb). For example, structure-activity relationship (SAR) studies have highlighted modifications that enhance potency against Mtb, suggesting that this compound could be a candidate for further development in tuberculosis treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential of this compound:

- Antimycobacterial Activity : A study evaluating various pyrazinoic acid analogs found that modifications at specific positions on the pyrazine ring significantly influenced their antimycobacterial activity. Compounds with amino substitutions showed enhanced efficacy against Mtb, suggesting a similar potential for this compound .

- Mechanism of Action : Research into related compounds has indicated that they may act as prodrugs, requiring bioactivation to exert their effects on bacterial targets. This mechanism underscores the importance of structural features in determining biological efficacy .

Data Tables

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimycobacterial | TBD | Potential for further development |

| Pyrazinoic Acid Analog 1 | Antimycobacterial | 0.7 | Enhanced activity with specific substitutions |

| Pyrazinoic Acid Analog 2 | Antimycobacterial | 1.0 | Modifications at N-position improved potency |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-6-chloro-5-morpholinopyrazine-2-carboxylate, and how can purity be maximized?

- Methodological Answer : The compound’s synthesis likely involves halogenation and coupling steps. For example, bromination of 3-aminopyrazine-2-carboxylic acid derivatives (e.g., using N-bromosuccinimide in DMF at 0°C) can introduce halogens at specific positions . Subsequent reaction with morpholine or its derivatives under basic conditions (e.g., using N,N-diisopropylethylamine) facilitates substitution. Purification via recrystallization (e.g., ethyl acetate washes) or column chromatography is critical to minimize byproducts like unreacted intermediates or dihalogenated impurities. Monitoring reaction progress with TLC or LC-MS ensures controlled stepwise synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ESI-MS : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- NMR : H and C NMR identify substituent positions (e.g., morpholino protons at δ ~3.5–3.7 ppm; pyrazine carbons at δ ~150–160 ppm).

- FT-IR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

- XRD : Resolves crystal structure ambiguities, though challenges arise from polymorphism or twinning, requiring SHELX refinement .

Q. How should stability and storage conditions be optimized for this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group or morpholino ring oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring to assess degradation products. Avoid exposure to strong bases or oxidizing agents, as the chloro substituent may undergo nucleophilic displacement .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in polymorphs or solvates of this compound?

- Methodological Answer : Use SHELX programs for data collection and refinement. High-resolution data (e.g., <1.0 Å) improves electron density maps for the pyrazine core and morpholino substituent. For twinned crystals, employ SHELXL’s TWIN/BASF commands. Validate hydrogen-bonding networks (e.g., N–H···O interactions) using Mercury software. Compare experimental data with DFT-optimized geometries to confirm stereoelectronic effects .

Q. What role do hydrogen-bonding patterns play in crystallization, and how can graph set analysis predict supramolecular assembly?

- Methodological Answer : Graph set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like (dimer-forming) or (chain-forming). For this compound, the amino and carbonyl groups likely form dimers, while morpholino oxygen may participate in interactions. Analyze packing motifs using PLATON to predict solubility and melting point variations across polymorphs .

Q. How do the electron-withdrawing chloro and electron-donating morpholino groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloro group activates the pyrazine ring for Suzuki-Miyaura coupling (e.g., with aryl boronic acids at C-6), while the morpholino group’s steric bulk may hinder Pd catalyst accessibility. Computational studies (DFT) can map Fukui indices to predict regioselectivity. Experimentally, screen ligands (e.g., XPhos) and bases (KPO) to optimize yields. Monitor byproducts via HRMS to detect debromination or ester hydrolysis .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual DMF in synthetic batches) or assay conditions (e.g., serum protein binding). Conduct orthogonal characterization (e.g., H NMR, LC-MS) to confirm compound integrity. Use standardized assays (e.g., MIC tests for antibacterial studies) with positive controls. For mechanistic studies, employ isogenic bacterial strains to isolate target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.